N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Description
N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide is a synthetic compound that features a complex molecular structure. This compound is characterized by the presence of a fluoro-substituted indole moiety, an ethyl linker, and a bicyclic oxabicycloheptane ring system. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-18(9-13-3-5-16(18)23-13)17(22)20-7-6-11-10-21-15-8-12(19)2-4-14(11)15/h2,4,8,10,13,16,21H,3,5-7,9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHSVFBYBMLXPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC1O2)C(=O)NCCC3=CNC4=C3C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Fluorination: Introduction of the fluoro group at the 6-position of the indole ring can be achieved using electrophilic fluorinating agents such as Selectfluor.
Linker Attachment: The ethyl linker is introduced via alkylation reactions, often using ethyl halides or similar reagents.
Formation of the Oxabicycloheptane Ring: This step involves the cyclization of suitable precursors under specific conditions, such as using Lewis acids or other catalysts.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Interference with key biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(6-chloro-1H-indol-3-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide
- N-[2-(6-bromo-1H-indol-3-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide
- N-[2-(6-methyl-1H-indol-3-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Uniqueness
The presence of the fluoro group in N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide imparts unique chemical and biological properties compared to its chloro, bromo, and methyl analogs. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
